molecular formula C19H32O8 B1234336 methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate

methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate

Cat. No.: B1234336
M. Wt: 388.5 g/mol
InChI Key: WBDZRMWZSZDXFJ-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-hydroperoxy-9-{5'-[(1E)-1-propen-1-yl]-3,3'-bi-1,2-dioxol-5-yl}nonanoate is a dioxolane and an ester.

Scientific Research Applications

  • Thermal Decomposition of Epoxyhydroperoxyoctadecenoates :

    • Gardner and Selke (1984) investigated the thermal decomposition of epimeric epoxyhydroperoxyoctadecenoates. They found that heating these compounds in a gas chromatograph resulted in various cleavage products, indicating complex free-radical scission mechanisms (Gardner & Selke, 1984).
  • Vanadium-Catalyzed Transformation of Hydroperoxides :

    • Hamberg (1987) demonstrated the vanadium-catalyzed transformation of 13(S)-hydroperoxy-9(Z), 11(E)-octadecadienoic acid to various α,β-epoxy alcohols and their trihydroxy derivatives, offering insights into similar transformations in certain fungi (Hamberg, 1987).
  • Formation of Oxohydroxyoctadecenoic Acids :

    • Gardner and Kleiman (1979) explored the formation of oxohydroxyoctadecenoic acids from hydroperoxide decomposition, elucidating a mechanism involving the conversion of an epoxyol intermediate (Gardner & Kleiman, 1979).
  • Photolysis of Unsaturated Fatty Acid Hydroperoxides :

    • Schieberle et al. (1985) investigated the anaerobic photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate in methanol, identifying various diastereomeric products and proposing a reaction mechanism involving hydroxy radicals (Schieberle et al., 1985).
  • Enantioselective Formation of α, β-Epoxy Alcohol :

    • Piazza, Foglia, and Nuñez (1997) demonstrated the enantioselective formation of an α, β-epoxy alcohol from linoleic acid and titanium isopropoxide, providing insights into selective epoxide formation (Piazza, Foglia, & Nuñez, 1997).
  • Regio- and Stereochemical Analysis of Trihydroxyoctadecenoic Acids :

    • Hamberg (1991) conducted a detailed regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid, offering a method for analyzing these compounds in various sources (Hamberg, 1991).
  • Photosensitized Oxidation of Methyl Linoleate :

    • Frankel et al. (2006) studied the photosensitized oxidation of methyl linoleate, identifying various secondary products and volatile thermal decomposition products, relevant to flavor deterioration in foods (Frankel et al., 2006).

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 9-hydroperoxy-9-[5-[5-[(E)-prop-1-enyl]dioxolan-3-yl]dioxolan-3-yl]nonanoate

InChI

InChI=1S/C19H32O8/c1-3-9-14-12-16(25-24-14)18-13-17(26-27-18)15(23-21)10-7-5-4-6-8-11-19(20)22-2/h3,9,14-18,21H,4-8,10-13H2,1-2H3/b9-3+

InChI Key

WBDZRMWZSZDXFJ-YCRREMRBSA-N

Isomeric SMILES

C/C=C/C1CC(OO1)C2CC(OO2)C(CCCCCCCC(=O)OC)OO

SMILES

CC=CC1CC(OO1)C2CC(OO2)C(CCCCCCCC(=O)OC)OO

Canonical SMILES

CC=CC1CC(OO1)C2CC(OO2)C(CCCCCCCC(=O)OC)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate
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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate
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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate
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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate
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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate
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methyl 9-hydroperoxy-10,12,13,15-bisepidioxy-16E-octadecenoate

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